The Structural Elucidation and Synthesis of Tos-PEG4-acid: A Technical Guide
The Structural Elucidation and Synthesis of Tos-PEG4-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, synthesis, and characterization of Tos-PEG4-acid, a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Functional Groups
Tos-PEG4-acid, systematically named 3-{2-[2-(2-{[(4-methylphenyl)sulfonyl]oxy}ethoxy)ethoxy]ethoxy}propanoic acid, is comprised of three key components: a tosyl (tosylate) group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique combination of functional groups imparts desirable properties for its application in the life sciences. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent linkage to molecules containing nucleophiles such as thiols or amines. The hydrophilic PEG4 spacer enhances the aqueous solubility of the molecule and any conjugate it is a part of, which can improve the pharmacokinetic properties of bioconjugates. The terminal carboxylic acid provides a reactive handle for conjugation to primary amines through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry.
The molecular formula of Tos-PEG4-acid is C16H24O8S, and its molecular weight is approximately 376.42 g/mol .[1]
Physicochemical and Analytical Data
A summary of the key quantitative data for Tos-PEG4-acid is presented in the table below. This information is crucial for researchers in designing experiments, preparing solutions, and characterizing conjugates.
| Property | Value | Source |
| Molecular Formula | C16H24O8S | [1] |
| Molecular Weight | 376.42 g/mol | [1] |
| CAS Number | 1453117-42-4 | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity (by HPLC) | ≥95% | |
| Storage Conditions | -20°C for long-term storage |
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and characterization of Tos-PEG4-acid.
Synthesis of Tos-PEG4-acid
The synthesis of Tos-PEG4-acid can be conceptualized as a two-step process starting from tetraethylene glycol. The first step involves the selective mono-tosylation of one of the terminal hydroxyl groups, followed by the oxidation of the remaining hydroxyl group to a carboxylic acid.
Step 1: Mono-tosylation of Tetraethylene Glycol
This procedure is adapted from a general method for the mono-tosylation of symmetrical diols.
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Materials:
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Tetraethylene glycol
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Tosyl chloride (TsCl)
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Pyridine (or another suitable base like triethylamine)
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Dichloromethane (DCM) or Tetrahydrofuran (THF) as the solvent
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Sodium bicarbonate solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Procedure:
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Dissolve a molar excess of tetraethylene glycol (e.g., 5 equivalents) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0°C in an ice bath.
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In a separate flask, dissolve tosyl chloride (1 equivalent) in the same anhydrous solvent.
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Add the tosyl chloride solution dropwise to the cooled tetraethylene glycol solution over a period of 1-2 hours with constant stirring.
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After the addition is complete, add pyridine (1.1 equivalents) dropwise to the reaction mixture.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction by adding a saturated solution of sodium bicarbonate.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
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Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, mono-tosylated tetraethylene glycol.
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Step 2: Oxidation to Tos-PEG4-acid
This step involves the oxidation of the terminal alcohol of the mono-tosylated intermediate to a carboxylic acid. A common method for such oxidations is the use of Jones reagent or other chromium-based oxidants; however, milder and more selective methods are often preferred. A two-step process involving a Swern or Dess-Martin oxidation to the aldehyde followed by a Pinnick oxidation is also a viable route. A more direct and environmentally friendly approach involves catalytic oxidation.
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Materials:
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Mono-tosylated tetraethylene glycol (from Step 1)
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TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)
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Sodium hypochlorite (bleach)
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Sodium bromide
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Sodium bicarbonate
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Dichloromethane (DCM)
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Sodium sulfite
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Hydrochloric acid (1M)
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Procedure:
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Dissolve the mono-tosylated tetraethylene glycol in DCM.
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Add a catalytic amount of TEMPO and sodium bromide.
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Cool the mixture to 0°C.
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Slowly add a solution of sodium hypochlorite containing sodium bicarbonate, maintaining the temperature below 5°C.
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Monitor the reaction by TLC until the starting material is consumed.
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Quench the reaction by adding a saturated solution of sodium sulfite.
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Separate the organic layer and extract the aqueous layer with DCM.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification
The crude Tos-PEG4-acid can be purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.
Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR: The structure of Tos-PEG4-acid can be confirmed by 1H NMR spectroscopy. The spectrum is expected to show characteristic signals for the aromatic protons of the tosyl group (two doublets around 7.3-7.8 ppm), the methyl group of the tosyl moiety (a singlet around 2.4 ppm), the methylene protons of the PEG chain (a complex multiplet between 3.5 and 4.2 ppm), and the methylene protons adjacent to the carboxylic acid.
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13C NMR: Further structural confirmation can be obtained from the 13C NMR spectrum, which will show distinct signals for the aromatic carbons, the PEG backbone carbons, and the carbonyl carbon of the carboxylic acid.
2. High-Performance Liquid Chromatography (HPLC)
The purity of Tos-PEG4-acid is typically assessed by reverse-phase HPLC.
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of acetonitrile in water (both often containing 0.1% trifluoroacetic acid).
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Detection: UV detection at a wavelength where the tosyl group absorbs (e.g., 254 nm) or by Evaporative Light Scattering Detector (ELSD).
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Expected Result: A single major peak indicates high purity.
3. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of Tos-PEG4-acid. The expected mass-to-charge ratio ([M+H]+ or [M+Na]+) should be observed.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships in the synthesis and application of Tos-PEG4-acid.
